molecular formula C9H10BrN B12957861 (1R,2S)-2-(3-bromophenyl)cyclopropan-1-amine

(1R,2S)-2-(3-bromophenyl)cyclopropan-1-amine

Cat. No.: B12957861
M. Wt: 212.09 g/mol
InChI Key: CFVKOAMEQVZCAM-DTWKUNHWSA-N
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Description

(1R,2S)-2-(3-bromophenyl)cyclopropan-1-amine is a chiral cyclopropane derivative with a bromophenyl group attached to the cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-(3-bromophenyl)cyclopropan-1-amine typically involves the cyclopropanation of a suitable precursor, followed by the introduction of the amine group. One common method involves the reaction of a bromophenyl derivative with a cyclopropane precursor under specific conditions to form the desired compound. The reaction conditions often include the use of a strong base and a suitable solvent to facilitate the cyclopropanation reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-(3-bromophenyl)cyclopropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives.

Scientific Research Applications

(1R,2S)-2-(3-bromophenyl)cyclopropan-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (1R,2S)-2-(3-bromophenyl)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2S)-2-(3-chlorophenyl)cyclopropan-1-amine
  • (1R,2S)-2-(3-fluorophenyl)cyclopropan-1-amine
  • (1R,2S)-2-(3-iodophenyl)cyclopropan-1-amine

Uniqueness

(1R,2S)-2-(3-bromophenyl)cyclopropan-1-amine is unique due to the presence of the bromine atom in the bromophenyl group, which can influence its reactivity and interactions with other molecules. This uniqueness can make it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C9H10BrN

Molecular Weight

212.09 g/mol

IUPAC Name

(1R,2S)-2-(3-bromophenyl)cyclopropan-1-amine

InChI

InChI=1S/C9H10BrN/c10-7-3-1-2-6(4-7)8-5-9(8)11/h1-4,8-9H,5,11H2/t8-,9+/m0/s1

InChI Key

CFVKOAMEQVZCAM-DTWKUNHWSA-N

Isomeric SMILES

C1[C@H]([C@@H]1N)C2=CC(=CC=C2)Br

Canonical SMILES

C1C(C1N)C2=CC(=CC=C2)Br

Origin of Product

United States

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